Demethylcyproheptadine Hydrochloride
Overview
Description
Demethylcyproheptadine Hydrochloride (CPH) is chemically designated as 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate (Figure 1a). It belongs to the class of sedating antihistamines and exhibits additional properties such as antimuscarinic, serotonin-antagonist, and calcium-channel blocking actions. CPH is commonly used for symptomatic relief in allergic conditions like urticaria, angioedema, rhinitis, conjunctivitis, and pruritic skin disorders. Additionally, it finds applications in migraine management, osteoarthritis treatment, and prevention/treatment of vascular diseases .
Synthesis Analysis
The synthesis of CPH involves several steps, including the formation of its diazonium salt and subsequent reaction with sodium sulfite. Detailed procedures for its synthesis can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of CPH is C21H21N.HCl , with a molar mass of approximately 287.406 g/mol . Its 3D structure consists of a piperidine ring fused to a dibenzocycloheptene ring system. The presence of the hydrochloride group contributes to its solubility and stability .
Chemical Reactions Analysis
This reaction was historically used to determine the strength (concentration) of vinegar samples .
Mechanism of Action
Properties
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N.ClH/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17;/h1-10,21H,11-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRAIDUOUNVWNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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